molecular formula C18H31N5O2 B3027664 tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate CAS No. 1353977-99-7

tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Cat. No.: B3027664
CAS No.: 1353977-99-7
M. Wt: 349.5
InChI Key: KWPUVEIHGVCQNG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of diethylamine with a suitable pyrimidine precursor under controlled conditions.

    Introduction of the piperazine ring: The pyrimidine derivative is then reacted with a piperazine compound, often under reflux conditions, to form the desired piperazine-pyrimidine intermediate.

    tert-Butylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-(methylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
  • tert-Butyl 4-(6-(ethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

tert-butyl 4-[6-(diethylamino)pyrimidin-4-yl]-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2/c1-7-21(8-2)15-11-16(20-13-19-15)22-9-10-23(14(3)12-22)17(24)25-18(4,5)6/h11,13-14H,7-10,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPUVEIHGVCQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501115095
Record name 1-Piperazinecarboxylic acid, 4-[6-(diethylamino)-4-pyrimidinyl]-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353977-99-7
Record name 1-Piperazinecarboxylic acid, 4-[6-(diethylamino)-4-pyrimidinyl]-2-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353977-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[6-(diethylamino)-4-pyrimidinyl]-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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